2-Amino-5-methoxy-3-nitrobenzoic acid
Description
2-Amino-5-methoxy-3-nitrobenzoic acid (CAS: 172162-02-6) is a nitro-substituted aminobenzoic acid derivative with the molecular formula C₈H₈N₂O₅ and a molecular weight of 212.16 g/mol . Its structure features an amino group (-NH₂) at position 2, a methoxy group (-OCH₃) at position 5, and a nitro group (-NO₂) at position 3. This compound is of interest in pharmaceutical synthesis, particularly as a precursor for benzodiazepine derivatives .
Properties
Molecular Formula |
C8H8N2O5 |
|---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
2-amino-5-methoxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O5/c1-15-4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
ZCTUZOIFAUHVND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
The amino group in 2-amino-5-methoxybenzoic acid is acetylated using acetic anhydride or acetyl chloride in the presence of pyridine. This step forms N-(5-methoxy-2-carboxyphenyl)acetamide , shielding the amino group from undesired side reactions during nitration.
Reaction Conditions :
Regioselective Nitration
The acetylated intermediate undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The methoxy group at position 5 directs nitration to position 3 (ortho to methoxy, meta to the acetamide group).
Reaction Conditions :
Deprotection and Isolation
The acetamide group is hydrolyzed using hydrochloric acid (HCl) under reflux, regenerating the amino group.
Reaction Conditions :
Final Product Characterization :
Method 2: Curtius Rearrangement of 3-Nitro-5-Methoxyphthalic Acid
Synthesis of 3-Nitro-5-Methoxyphthalic Acid
This hypothetical precursor is synthesized via nitration of 5-methoxyphthalic acid. The methoxy group directs nitration to position 3, though this step requires validation due to the lack of direct literature.
Reaction Conditions :
Mono-Esterification and Chlorination
One carboxylic acid group is esterified with ethanol, while the other is converted to acyl chloride using thionyl chloride (SOCl₂).
Reaction Conditions :
Curtius Rearrangement and Hydrolysis
The acyl chloride is treated with sodium azide (NaN₃) to form an acyl azide, which undergoes Curtius rearrangement to an isocyanate. Hydrolysis yields the amino group.
Reaction Conditions :
-
Curtius Rearrangement : NaN₃ (1.2 eq), DMF, 25°C, 12 hours
-
Hydrolysis : 10% NaOH, 80°C, 4 hours
Comparative Analysis of Methods
Challenges and Optimization
Nitration Regioselectivity
In Method 1, competing directing effects from the methoxy and acetamide groups may lead to by-products. Optimization involves:
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Major Products Formed
Reduction: 2-Amino-5-methoxy-3-amino-benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Nitroso-5-methoxy-3-nitro-benzoic acid or 2-Nitro-5-methoxy-3-nitro-benzoic acid.
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 2-amino-5-methoxy-3-nitrobenzoic acid is in pharmaceutical research. It has been identified as a precursor for synthesizing compounds with potential therapeutic effects. For instance:
- Antioxidant Activity : Research indicates that derivatives of this compound exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .
- Anticancer Research : Studies have shown that modifications of similar nitrobenzoic acids can lead to compounds with significant anticancer activity. For example, the synthesis of 2-amino derivatives has been linked to improved efficacy against various cancer cell lines .
Organic Synthesis
In organic chemistry, 2-amino-5-methoxy-3-nitrobenzoic acid serves as an important intermediate:
- Synthesis of Dyes : The compound is utilized in synthesizing reactive dyes, which are essential in textile manufacturing. Its ability to form stable bonds with fabric fibers enhances dye retention and colorfastness .
- Building Block for Complex Molecules : The compound can be further modified to create more complex structures used in pharmaceutical formulations and agrochemicals. Its reactivity allows for various substitution reactions, making it a versatile building block .
Case Studies
Several case studies highlight the applications of 2-amino-5-methoxy-3-nitrobenzoic acid:
-
Synthesis of Antioxidants :
- Researchers synthesized several derivatives from 2-amino-5-methoxy-3-nitrobenzoic acid and evaluated their antioxidant activities using DPPH radical scavenging assays. The study found that specific modifications significantly enhanced antioxidant capacity, suggesting potential applications in nutraceuticals .
-
Development of Anticancer Agents :
- A study focused on synthesizing a series of nitrobenzoic acid derivatives, including 2-amino-5-methoxy-3-nitrobenzoic acid, and tested their efficacy against human tumor cell lines. Results indicated that certain derivatives exhibited strong antiproliferative effects, leading to further exploration as potential anticancer agents .
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Pharmaceuticals | Antioxidant agents | Enhanced antioxidant capacity in modified derivatives |
| Anticancer agents | Significant antiproliferative effects observed | |
| Organic Synthesis | Reactive dye production | Improved dye retention and colorfastness |
| Building block for pharmaceuticals | Versatile intermediate for complex molecular synthesis |
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxy-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act as a precursor for the synthesis of bioactive molecules that target specific enzymes or receptors. The molecular targets and pathways involved would vary based on the final compound synthesized from 2-Amino-5-methoxy-3-nitrobenzoic acid.
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: Melting Points: The position of nitro and amino groups significantly affects melting points. For example, 4-amino-3-nitrobenzoic acid (280°C) has a higher melting point than 2-amino-5-nitrobenzoic acid (270–278°C), likely due to differences in hydrogen bonding and crystal packing . Electronic Effects: The methoxy group in 2-amino-5-methoxy-3-nitrobenzoic acid introduces electron-donating properties, which may alter acidity and reactivity compared to analogs lacking this group .
Molecular Weight Differences: The methoxy group in the target compound increases its molecular weight (212.16 g/mol) compared to non-methoxy analogs (e.g., 182.13 g/mol for 2-amino-5-nitrobenzoic acid) .
Synthetic Routes: Nitration and functional group substitution are common synthetic strategies. For instance, 3-methoxy-2-nitrobenzoic acid is synthesized via nitration of 3-methoxybenzoic acid with HNO₃/H₂SO₄ .
Applications: The target compound is used in synthesizing benzodiazepine derivatives , while 2-amino-5-nitrobenzoic acid may serve as an intermediate in dye or pharmaceutical production .
Limitations and Data Gaps
- Physical Properties: Melting points and solubility data for 2-amino-5-methoxy-3-nitrobenzoic acid are absent in the literature, limiting direct comparisons .
- Contradictions: Discrepancies exist in reported melting points for 2-amino-5-nitrobenzoic acid (270°C vs. 278°C), possibly due to purity or measurement variations .
Q & A
Q. What spectroscopic methods are optimal for characterizing substituent effects in 2-Amino-5-methoxy-3-nitrobenzoic acid and related derivatives?
Methodological Answer: Combine ¹H/¹³C NMR to analyze electronic environments of the amino, methoxy, and nitro groups. For example, the nitro group’s electron-withdrawing effect can downshift adjacent proton resonances. Pair this with FT-IR to identify functional groups (e.g., N–O stretch at ~1520 cm⁻¹ for nitro groups and O–H stretch for carboxylic acid). Cross-validate using UV-Vis spectroscopy to study conjugation effects, as the nitro group enhances absorbance in the 300–400 nm range. For purity, measure melting points (e.g., 278°C for the 5-nitro analog ).
Q. What recrystallization solvents are effective for purifying 2-Amino-5-methoxy-3-nitrobenzoic acid, considering its polarity?
Methodological Answer: Use mixed-solvent systems like ethanol/water or DMSO/water due to the compound’s moderate polarity. The nitro and carboxylic acid groups increase hydrophilicity, while the methoxy and aromatic ring contribute to hydrophobic interactions. Gradual cooling (1–2°C/min) minimizes inclusion of solvent molecules. Monitor purity via HPLC with a C18 column and 0.1% trifluoroacetic acid in acetonitrile/water mobile phase .
Q. How can researchers validate the synthetic route for 2-Amino-5-methoxy-3-nitrobenzoic acid?
Methodological Answer: Track intermediates using thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane (3:7) as the eluent. Confirm final product identity via high-resolution mass spectrometry (HRMS) to match the molecular ion ([M+H]⁺ expected at m/z 228.0382 for C₈H₈N₂O₅). Compare retention times and spectral data with structurally similar compounds, such as 5-nitroanthranilic acid (CAS 616-79-5) .
Advanced Research Questions
Q. How can X-ray crystallographic refinement challenges (e.g., nitro group disorder) be resolved for 2-Amino-5-methoxy-3-nitrobenzoic acid?
Methodological Answer: In SHELXL , apply PART and SIMU commands to model disorder in the nitro group. Use ISOR restraints to prevent unrealistic thermal motion. Validate with R1 and wR2 convergence (<5% difference). For severe disorder, employ TwinRotMat in SHELXTL to handle twinning. Cross-validate using ORTEP-3 for thermal ellipsoid visualization .
Q. How can contradictions between predicted and observed NMR coupling constants (e.g., J values) be resolved?
Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra. Compare computed J values with experimental data using software like Gaussian or ORCA . Adjust for solvent effects via the PCM model . If discrepancies persist, consider dynamic effects (e.g., rotational barriers around the methoxy group) using VT-NMR (variable temperature) to probe conformational exchange .
Q. What strategies optimize phase determination for low-symmetry crystals of this compound using SHELXD?
Methodological Answer: For low-symmetry space groups (e.g., P1), increase the number of trials (set TRIAL 5000) in SHELXD to enhance solution likelihood. Use CCweak > 15% and CFOM > 6.0 as thresholds. If heavy atoms are absent, employ charge-flipping algorithms in SHELXE with 200 cycles for density modification. Validate phases using CC_all against known fragments .
Q. How can researchers analyze competing reaction pathways during the synthesis of nitro-substituted benzoic acid derivatives?
Methodological Answer: Use Hammett plots to correlate substituent effects (σ values) with reaction rates. For nitration, monitor regioselectivity via LC-MS to detect intermediates (e.g., para vs. meta isomers). Computational tools like ChemAxon or Schrödinger’s Maestro can predict reaction feasibility. Experimentally, vary nitrating agents (HNO₃/H₂SO₄ vs. acetyl nitrate) to favor desired substitution patterns .
Data Analysis & Validation
Q. What metrics ensure robustness in crystallographic data for this compound?
Methodological Answer: Require I/σ(I) > 2.0 at high resolution (≤1.8 Å). Check Rint < 0.05 and completeness > 95% in all resolution shells. Use PLATON to validate symmetry and detect twinning. For anisotropic displacement parameters, ensure max/min Ueq ratios < 3.0. Deposit refined data to the Cambridge Structural Database (CSD) for peer validation .
Q. How should researchers address discrepancies in melting points between synthesized batches?
Methodological Answer: Perform differential scanning calorimetry (DSC) to detect polymorphic transitions. Compare with literature values (e.g., 270°C for 2-Amino-5-nitrobenzoic acid ). Use hot-stage microscopy to visually monitor melting behavior. If impurities persist, employ preparative HPLC with a phenyl-hexyl column for final purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
